Cas no 73650-03-0 (3,5-dimethylcyclohexan-1-amine)

3,5-Dimethylcyclohexan-1-amine is a cycloaliphatic amine featuring a six-membered ring with methyl substituents at the 3 and 5 positions. This compound is of interest in organic synthesis and pharmaceutical applications due to its sterically hindered structure, which can influence reactivity and selectivity in amine-based reactions. The presence of two methyl groups enhances its lipophilicity, making it potentially useful in the development of hydrophobic intermediates or catalysts. Its rigid cyclohexane backbone provides conformational stability, advantageous for designing structurally defined compounds. Careful handling is recommended due to its amine functionality, which may require inert atmosphere storage to prevent degradation.
3,5-dimethylcyclohexan-1-amine structure
73650-03-0 structure
Product name:3,5-dimethylcyclohexan-1-amine
CAS No:73650-03-0
MF:C8H17N
MW:127.22728228569
MDL:MFCD19204292
CID:1762800
PubChem ID:14675374

3,5-dimethylcyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine, 3,5-dimethyl-
    • AKOS006340701
    • DB-330946
    • 3,5-dimethylcyclohexyl amine
    • EN300-82287
    • 3,5-diMethyl-cyclohexylaMine
    • 3,5-dimethylcyclohexanamine
    • SCHEMBL4436247
    • 3,5-dimethylcyclohexan-1-amine
    • Z1203580437
    • G49706
    • 73650-03-0
    • AUVPFHDQSZJPSZ-UHFFFAOYSA-N
    • MDL: MFCD19204292
    • Inchi: InChI=1S/C8H17N/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5,9H2,1-2H3
    • InChI Key: AUVPFHDQSZJPSZ-UHFFFAOYSA-N
    • SMILES: CC1CC(CC(C1)N)C

Computed Properties

  • Exact Mass: 127.136099547g/mol
  • Monoisotopic Mass: 127.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 80.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2

Experimental Properties

  • Melting Point: NA

3,5-dimethylcyclohexan-1-amine Security Information

3,5-dimethylcyclohexan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-82287-2.5g
3,5-dimethylcyclohexan-1-amine
73650-03-0 95.0%
2.5g
$1315.0 2025-02-21
Chemenu
CM431600-1g
3,5-diMethyl-cyclohexylaMine
73650-03-0 95%+
1g
$784 2023-02-01
Enamine
EN300-82287-0.05g
3,5-dimethylcyclohexan-1-amine
73650-03-0 95.0%
0.05g
$155.0 2025-02-21
Enamine
EN300-82287-0.5g
3,5-dimethylcyclohexan-1-amine
73650-03-0 95.0%
0.5g
$524.0 2025-02-21
1PlusChem
1P00FG8S-2.5g
3,5-diMethyl-cyclohexylaMine
73650-03-0 95%
2.5g
$1681.00 2025-02-27
1PlusChem
1P00FG8S-5g
3,5-diMethyl-cyclohexylaMine
73650-03-0 95%
5g
$2460.00 2025-02-27
1PlusChem
1P00FG8S-100mg
3,5-diMethyl-cyclohexylaMine
73650-03-0 95%
100mg
$333.00 2025-02-27
A2B Chem LLC
AH20092-50mg
3,5-diMethyl-cyclohexylaMine
73650-03-0 95%
50mg
$199.00 2024-04-19
Aaron
AR00FGH4-5g
3,5-diMethyl-cyclohexylaMine
73650-03-0 95%
5g
$2700.00 2025-01-24
Aaron
AR00FGH4-500mg
3,5-diMethyl-cyclohexylaMine
73650-03-0 95%
500mg
$746.00 2025-01-24

Additional information on 3,5-dimethylcyclohexan-1-amine

Recent Advances in the Study of 3,5-Dimethylcyclohexan-1-amine (CAS: 73650-03-0) and Its Applications in Chemical Biology and Pharmaceutical Research

3,5-Dimethylcyclohexan-1-amine (CAS: 73650-03-0) is a chiral amine compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial building block in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies have explored its potential as a key intermediate in the development of novel therapeutic agents, particularly in the fields of central nervous system (CNS) disorders and antimicrobial therapies.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 3,5-dimethylcyclohexan-1-amine in the synthesis of selective serotonin reuptake inhibitors (SSRIs) with improved pharmacokinetic profiles. The researchers demonstrated that the chiral nature of this compound allows for the creation of enantiomerically pure SSRIs, which exhibit enhanced binding affinity and reduced off-target effects compared to racemic mixtures. This finding underscores the importance of 3,5-dimethylcyclohexan-1-amine in the design of next-generation antidepressants.

In addition to its applications in CNS drug development, 3,5-dimethylcyclohexan-1-amine has also been investigated for its antimicrobial properties. A recent preprint on bioRxiv reported that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study identified specific structural modifications that enhance the compound's ability to disrupt bacterial cell membranes while maintaining low cytotoxicity against mammalian cells. These findings open new avenues for the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

From a synthetic chemistry perspective, advances in catalytic asymmetric synthesis have significantly improved the production efficiency of 3,5-dimethylcyclohexan-1-amine. A 2024 paper in ACS Catalysis described a novel enantioselective hydrogenation protocol using chiral iridium catalysts, achieving >99% enantiomeric excess (ee) with excellent yield. This methodological breakthrough addresses previous challenges in the large-scale production of enantiopure 3,5-dimethylcyclohexan-1-amine, making it more accessible for pharmaceutical applications.

The compound's unique structural features also make it valuable in materials science applications. Researchers at MIT recently demonstrated that 3,5-dimethylcyclohexan-1-amine can serve as a precursor for the synthesis of chiral porous organic polymers (POPs) with exceptional enantioselective adsorption properties. These materials show promise for applications in chiral separation technologies and asymmetric catalysis, further expanding the utility of this versatile building block.

Looking forward, the diverse applications of 3,5-dimethylcyclohexan-1-amine across multiple scientific disciplines suggest continued research interest in this compound. Ongoing clinical trials investigating its derivatives as potential treatments for neurodegenerative diseases and emerging infectious diseases are particularly noteworthy. As synthetic methodologies continue to advance and our understanding of its biological activities deepens, 3,5-dimethylcyclohexan-1-amine is poised to play an increasingly important role in the development of innovative therapeutic agents and functional materials.

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Amadis Chemical Company Limited
(CAS:73650-03-0)3,5-dimethylcyclohexan-1-amine
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Purity:99%
Quantity:1g
Price ($):602.0